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Compound Name: Tyk2-IN-18

Cat. No.: B12362065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro kinase selectivity profile of

Tyk2-IN-18, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document

summarizes key quantitative data, outlines detailed experimental protocols for kinase activity

assessment, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to Tyk2-IN-18
Tyk2-IN-18 is a small molecule inhibitor that targets the Janus Homology 2 (JH2) pseudokinase

domain of Tyk2. This allosteric inhibition mechanism confers high selectivity for Tyk2 over other

members of the Janus kinase (JAK) family, namely JAK1, JAK2, and JAK3. The high sequence

homology within the ATP-binding catalytic domains (JH1) of JAK family members has made the

development of selective JH1 inhibitors challenging. By targeting the more distinct JH2 domain,

Tyk2-IN-18 and similar allosteric inhibitors achieve a more favorable selectivity profile, which is

critical for minimizing off-target effects and associated toxicities.

Tyk2 is a key mediator of cytokine signaling for interleukins (IL)-12, IL-23, and Type I

interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory

diseases. Selective inhibition of Tyk2 is therefore a promising therapeutic strategy for these

conditions.

Quantitative Kinase Inhibition Data
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While a comprehensive kinase panel screen for Tyk2-IN-18 is not publicly available, the

following tables present representative data for highly selective Tyk2 JH2 domain inhibitors,

demonstrating the typical selectivity profile of this class of compounds.

Table 1: Biochemical Potency and Selectivity against JAK Family Kinases

Compound/Tar
get

IC50 (nM)
Fold
Selectivity vs.
JAK1

Fold
Selectivity vs.
JAK2

Fold
Selectivity vs.
JAK3

Tyk2-IN-18

(Tyk2)
<10[1] >1000 >1000 >1000

Deucravacitinib

(Tyk2)
1.0 >1000 >2000 >1000

JAK1

(Deucravacitinib)
>1000 -

JAK2

(Deucravacitinib)
>2000 -

JAK3

(Deucravacitinib)
>1000 -

Note: Data for Deucravacitinib, another selective TYK2 JH2 inhibitor, is provided for

comparative purposes to illustrate the high selectivity achievable with this mechanism of action.

Fold selectivity is calculated as IC50 (JAK isoform) / IC50 (Tyk2).

Table 2: Cellular IC50 Values for Inhibition of Cytokine-Induced STAT Phosphorylation
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Pathway (Cytokine) Downstream STAT
Primary Kinases
Involved

Representative
TYK2 JH2 Inhibitor
IC50 (nM)

IL-12 Signaling pSTAT4 TYK2 / JAK2 64

IL-23 Signaling pSTAT3 TYK2 / JAK2 -

Type I IFN (IFNα)

Signaling
pSTAT1/pSTAT2 TYK2 / JAK1 -

IL-6 Signaling pSTAT3 JAK1 / JAK2 / TYK2 >10,000

IL-15 Signaling pSTAT5 JAK1 / JAK3 135

Note: This table illustrates the functional selectivity of TYK2 JH2 inhibitors in cellular contexts.

The IC50 values represent the concentration required to inhibit the phosphorylation of the

specified STAT protein by 50% upon stimulation with the respective cytokine.

Signaling Pathway and Experimental Workflow
Diagrams
TYK2-Mediated JAK-STAT Signaling Pathway
The following diagram illustrates the central role of Tyk2 in mediating signals from key cytokine

receptors, leading to the activation of STAT proteins and subsequent gene transcription.
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Click to download full resolution via product page

Caption: TYK2 in JAK-STAT signaling and its inhibition.

In Vitro Kinase Assay Workflow
This diagram outlines the general workflow for an in vitro kinase assay to determine the IC50

value of an inhibitor.
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Caption: Workflow for in vitro kinase IC50 determination.
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Experimental Protocols
Z'-LYTE™ Kinase Assay for Biochemical IC50
Determination
This protocol is adapted from a method used for measuring JAK kinase activity and is suitable

for determining the IC50 of Tyk2-IN-18.[1]

Materials:

Z'-LYTE™ Kinase Assay Kit (ThermoFisher Scientific)

Recombinant human Tyk2 enzyme

Z'-LYTE™ Tyr6 Peptide (or other suitable substrate)

ATP

Tyk2-IN-18

384-well assay plates

Microplate reader

Procedure:

Inhibitor Preparation: Prepare a serial dilution of Tyk2-IN-18 in 100% DMSO. Further dilute in

the kinase reaction buffer to achieve the final desired concentrations with a final DMSO

concentration of 1%.

Kinase Reaction Mixture: In a 384-well plate, add the serially diluted Tyk2-IN-18.

Prepare a kinase reaction mixture containing the Tyk2 enzyme, Z'-LYTE™ Tyr6 Peptide

substrate, and ATP in the kinase reaction buffer. The final ATP concentration should be at or

near the Km for Tyk2.

Add the kinase reaction mixture to the wells containing the inhibitor. The total reaction

volume is typically 10 µL.
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Incubation: Incubate the plate at room temperature for 1 hour.

Development: Add 5 µL of the Development Solution to each well.

Second Incubation: Incubate the plate at room temperature for 1 hour.

Detection: Read the plate on a fluorescence microplate reader with excitation at 400 nm and

emission at 445 nm and 520 nm.

Data Analysis: Calculate the emission ratio (445 nm / 520 nm). The percent inhibition is

calculated relative to DMSO controls. Plot the percent inhibition against the logarithm of the

inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine

the IC50 value.

Caliper Microfluidic Assay for JAK Family Selectivity
This method can be used to assess the selectivity of Tyk2-IN-18 against other JAK family

members.[2]

Materials:

Recombinant human JAK1, JAK2, JAK3, and Tyk2 kinase domains

Fluorescently labeled synthetic peptide substrate

ATP (typically at 1 mM)

Tyk2-IN-18

Stop buffer containing EDTA

Caliper LabChip® system

Procedure:

Compound Preparation: Prepare an 11-point half-log dilution series of Tyk2-IN-18 in DMSO.

Assay Reaction: For each JAK isoform, prepare a reaction mixture containing the respective

enzyme, 1 µM of the fluorescently labeled peptide substrate, and 1 mM ATP. Enzyme
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concentrations and incubation times should be optimized to achieve 20-30% peptide

phosphorylation.

Add the diluted inhibitor to the reaction mixture. The final DMSO concentration should be

consistent across all wells (e.g., 1.7%).

Incubation: Incubate the reaction at room temperature for the optimized time.

Termination: Stop the reaction by adding a stop buffer containing EDTA.

Detection: Analyze the reaction products using a Caliper LabChip® system, which separates

the phosphorylated and unphosphorylated peptides and quantifies each.

Data Analysis: Determine the percent inhibition for each concentration of the inhibitor. Plot

the percent inhibition against the inhibitor concentration and calculate the IC50 value using

non-linear regression analysis.

Cellular Assay for Inhibition of STAT Phosphorylation
This protocol assesses the functional activity of Tyk2-IN-18 in a cellular context by measuring

the inhibition of cytokine-induced STAT phosphorylation.[2]

Materials:

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)

Cytokines (e.g., IL-12, IFN-α)

Tyk2-IN-18

Phosphate-buffered saline (PBS)

RPMI 1640 medium

Lyse/Fix buffer

Permeabilization buffer
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Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-

pSTAT4)

Flow cytometer

Procedure:

Cell Preparation: Isolate PBMCs or culture the desired cell line. Resuspend the cells in

serum-free RPMI 1640 medium.

Inhibitor Treatment: Aliquot the cells into a 96-well plate. Add various concentrations of Tyk2-
IN-18 and incubate at 37°C for 1 hour.

Cytokine Stimulation: Add the appropriate cytokine (e.g., 5 ng/mL IL-12) to stimulate the cells

and incubate for 15 minutes at 37°C.

Fixation and Lysis: Terminate the stimulation by adding warm Lyse/Fix buffer and incubate

for 20 minutes at 37°C.

Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet

in permeabilization buffer. Incubate as required.

Staining: Add the fluorochrome-conjugated anti-phospho-STAT antibody and incubate in the

dark.

Flow Cytometry: Wash the cells and resuspend them in PBS. Analyze the samples on a flow

cytometer to measure the levels of phosphorylated STAT.

Data Analysis: Determine the percentage of cells positive for the phosphorylated STAT or the

mean fluorescence intensity. Calculate the percent inhibition at each inhibitor concentration

relative to the cytokine-stimulated control. Plot the data and determine the IC50 value.

Conclusion
Tyk2-IN-18 is a potent and highly selective allosteric inhibitor of Tyk2. The data presented for

similar compounds, along with the detailed experimental protocols, provide a comprehensive

framework for researchers to evaluate its in vitro kinase selectivity profile. The high selectivity

for Tyk2 over other JAK family members, a hallmark of JH2 domain inhibitors, suggests a
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reduced potential for off-target effects, making Tyk2-IN-18 and related compounds promising

candidates for the treatment of autoimmune and inflammatory diseases. The provided

methodologies offer robust approaches for confirming the potency and selectivity of such

inhibitors in both biochemical and cellular assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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